Strontium;barium(2+);bromide;fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

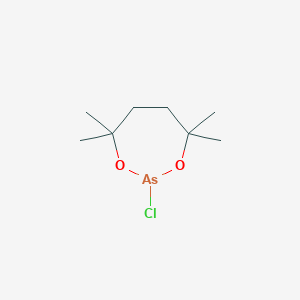

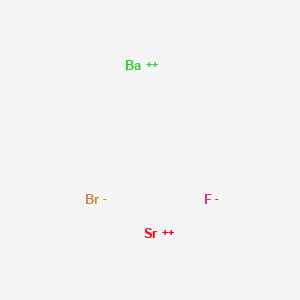

Strontium;barium(2+);bromide;fluoride is a complex compound that combines elements from different groups of the periodic table Strontium and barium are alkaline earth metals, while bromide and fluoride are halides

Preparation Methods

Synthetic Routes and Reaction Conditions:

- Strontium fluoride can be prepared by reacting strontium carbonate with hydrofluoric acid. The reaction is as follows:

Strontium Fluoride: SrCO3+2HF→SrF2+CO2+H2O

Barium fluoride is typically synthesized by reacting barium carbonate with hydrofluoric acid:Barium Fluoride: BaCO3+2HF→BaF2+CO2+H2O

Strontium bromide can be prepared by reacting strontium hydroxide with hydrobromic acid:Strontium Bromide: Sr(OH)2+2HBr→SrBr2+2H2O

Barium bromide can be synthesized by reacting barium carbonate with hydrobromic acid:Barium Bromide: BaCO3+2HBr→BaBr2+CO2+H2O

Industrial Production Methods: Industrial production methods for these compounds typically involve large-scale reactions using the same principles as the laboratory methods but optimized for efficiency and yield. For example, the production of strontium fluoride and barium fluoride involves the use of hydrofluoric acid in controlled environments to ensure safety and maximize output.

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: Strontium and barium compounds can undergo oxidation and reduction reactions, although these are less common for the halides.

Substitution Reactions: Halides like bromide and fluoride can participate in substitution reactions where one halide is replaced by another.

Precipitation Reactions: These compounds can form precipitates when mixed with solutions containing ions that form insoluble salts.

Common Reagents and Conditions:

Hydrofluoric Acid: Used for the synthesis of fluoride compounds.

Hydrobromic Acid: Used for the synthesis of bromide compounds.

Carbonates and Hydroxides: Common starting materials for the synthesis of these compounds.

Major Products Formed:

- Strontium Fluoride (SrF2)

- Barium Fluoride (BaF2)

- Strontium Bromide (SrBr2)

- Barium Bromide (BaBr2)

Scientific Research Applications

Chemistry: : These compounds are used in various chemical reactions and processes, including as reagents and catalysts. Biology : Strontium and barium compounds have applications in biological research, particularly in studies involving bone growth and repair. Medicine : Strontium fluoride is used in dental care products to prevent tooth decay. Barium compounds are used in medical imaging. Industry : These compounds are used in the production of special glasses, ceramics, and optical materials. Strontium bromide is used in flares and fireworks for its bright red flame.

Mechanism of Action

The mechanism of action for these compounds varies depending on their application. For example, in dental care, strontium fluoride releases fluoride ions that help to strengthen tooth enamel and prevent decay. In medical imaging, barium compounds are used as contrast agents that enhance the visibility of certain structures in X-ray imaging.

Comparison with Similar Compounds

Similar Compounds

- Calcium Fluoride (CaF2)

- Magnesium Fluoride (MgF2)

- Calcium Bromide (CaBr2)

- Magnesium Bromide (MgBr2)

Comparison

- Solubility : Strontium and barium compounds generally have lower solubility in water compared to their calcium and magnesium counterparts.

- Optical Properties : Strontium and barium fluorides have unique optical properties that make them suitable for specific applications in optics and photonics.

- Biological Activity : Strontium compounds are more biologically active in bone growth and repair compared to calcium and magnesium compounds.

Properties

CAS No. |

251911-96-3 |

|---|---|

Molecular Formula |

BaBrFSr+2 |

Molecular Weight |

323.85 g/mol |

IUPAC Name |

strontium;barium(2+);bromide;fluoride |

InChI |

InChI=1S/Ba.BrH.FH.Sr/h;2*1H;/q+2;;;+2/p-2 |

InChI Key |

DZWYHAGYFCWLNS-UHFFFAOYSA-L |

Canonical SMILES |

[F-].[Br-].[Sr+2].[Ba+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)

![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)

![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)

![(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate](/img/structure/B14238922.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhept-2-enal](/img/structure/B14238934.png)